GSK1034702 - 932373-87-0

GSK1034702

Catalog Number: EVT-269752
CAS Number: 932373-87-0
Molecular Formula: C18H24FN3O2
Molecular Weight: 333.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK-1034702 is a potent M1 receptor allosteric agonist. GSK-1034702, a selective M(1) receptor allosteric agonist, may have therapeutic benefits in disorders of impaired learning including Alzheimer's disease.
Classification

GSK1034702 is classified as a bitopic ligand, meaning it can bind to both allosteric and orthosteric sites on the M1 receptor. This classification distinguishes it from purely allosteric compounds and reflects its complex interaction with the receptor .

Synthesis Analysis

The synthesis of GSK1034702 involves advanced organic chemistry techniques, primarily utilizing palladium-catalyzed cross-coupling reactions. The compound was synthesized from a precursor compound (GSK1804165A) and carbon-11 methyl iodide ([11C]CH3I). The synthesis typically requires stringent conditions to ensure high yield and purity, including careful control of temperature and reaction time .

Technical Details

  • Reaction Type: Palladium-catalyzed cross-coupling.
  • Precursor: GSK1804165A.
  • Radiolabeling: The compound was labeled with carbon-11 for use in positron emission tomography (PET) studies.
  • Parameters: The synthesis must maintain an upper limit of injected mass and radioactivity (e.g., 1.16 μg and 47 MBq) for optimal imaging results .
Molecular Structure Analysis

The molecular structure of GSK1034702 consists of a benzimidazolone core, which is characteristic of its class. The specific arrangement of functional groups allows for selective binding to the M1 muscarinic receptor.

Relevant Data

  • Molecular Formula: C17H20N2O2.
  • Molecular Weight: Approximately 284.36 g/mol.
  • Binding Affinity: The compound exhibits high affinity for the M1 receptor with a pEC50 value around 8.1, indicating effective interaction at low concentrations .
Chemical Reactions Analysis

GSK1034702 participates in various chemical reactions primarily involving its interaction with the M1 muscarinic acetylcholine receptor.

Key Reactions

  • Binding Reaction: GSK1034702 binds to the M1 receptor, resulting in receptor activation which enhances acetylcholine signaling.
  • Displacement Studies: It can displace orthosteric ligands such as [3H]N-methylscopolamine (NMS), demonstrating its bitopic nature .
  • Metabolism: The compound undergoes metabolic transformations that can affect its pharmacokinetics and bioavailability; these processes are critical during drug development .
Mechanism of Action

GSK1034702 functions as an allosteric modulator of the M1 muscarinic acetylcholine receptor. By binding to an allosteric site, it enhances the receptor's response to acetylcholine without directly activating the receptor itself.

Mechanistic Insights

  • Allosteric Modulation: Increases the efficacy of acetylcholine at the M1 receptor by stabilizing an active conformation.
  • Cognitive Enhancement: The activation leads to improved synaptic transmission in brain regions associated with memory and learning, particularly the hippocampus .
  • Selectivity: Exhibits significant selectivity over other muscarinic receptors (M2-M5), minimizing off-target effects .
Physical and Chemical Properties Analysis

GSK1034702 displays several important physical and chemical properties that influence its behavior in biological systems.

Applications

GSK1034702 has several promising applications in scientific research and clinical settings:

Therapeutic Applications

  • Cognitive Disorders: Potential treatment for Alzheimer's disease and other neurodegenerative conditions by enhancing cholinergic signaling.
  • Memory Enhancement: Shown to improve episodic memory performance in clinical trials involving nicotine abstinence models .

Research Applications

  • PET Imaging Studies: Used as a radiotracer to study brain distribution and pharmacokinetics, aiding drug development processes by assessing blood-brain barrier permeability .
  • Pharmacological Research: Investigated for its mechanisms at muscarinic receptors, contributing to understanding cholinergic signaling pathways in the brain.
Molecular Mechanisms of M1 Muscarinic Receptor Modulation

Allosteric Binding Dynamics of GSK1034702 at M1 Receptors

GSK1034702 (7-[[(3S)-3-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl]methyl]-1,3-benzoxazol-2-one) functions as a potent and selective positive allosteric modulator and allosteric agonist at human M1 muscarinic acetylcholine receptors (mAChRs). Its binding occurs at a topographically distinct site from the orthosteric acetylcholine binding pocket, located within the extracellular regions of the receptor—primarily involving transmembrane domain 2 (TM2) and extracellular loop 2 (ECL2) [2] [6]. This allosteric site exhibits significantly lower conservation across mAChR subtypes (M2-M5) compared to the orthosteric site, enabling GSK1034702's remarkable selectivity profile (>100-fold selectivity for M1 over other mAChR subtypes) [1] [5].

Functional characterization reveals that GSK1034702 exhibits an intrinsic activity (IA) of 0.78 ± 0.02 relative to acetylcholine, with a pEC50 of 8.1 ± 0.1 at recombinant human M1 receptors [1] [4]. This indicates high potency and moderate efficacy as an allosteric agonist. Crucially, GSK1034702 demonstrates profound cooperativity with the endogenous ligand. Binding studies confirm that it enhances acetylcholine affinity while simultaneously exhibiting agonist activity through preferential stabilization of active receptor conformations [5] [6]. This dual mechanism—positive allosteric modulation and direct agonism—enables amplification of endogenous cholinergic signaling even under conditions of reduced acetylcholine availability, a hallmark of neurodegenerative disorders [2] [5].

Table 1: Pharmacodynamic Profile of GSK1034702 at Human mAChRs

ParameterM1 ReceptorM2-M5 ReceptorsAssessment Method
pEC508.1 ± 0.1>6.0Recombinant cell assay
Intrinsic Activity (IA)0.78 ± 0.02<0.1Calcium mobilization
Acetylcholine CooperativityPositive (α >1)NoneRadioligand binding
Subtype Selectivity Ratio1>100Functional potency comparison

Cooperativity with Endogenous Acetylcholine in Synaptic Transmission

The interaction between GSK1034702 and endogenous acetylcholine is fundamental to its ability to modulate hippocampal synaptic transmission. Neurochemical and electrophysiological studies demonstrate that GSK1034702 potentiates acetylcholine-evoked calcium mobilization in presynaptic terminals and pyramidal neurons, enhancing neurotransmitter release probability [5] [9]. This cooperativity manifests physiologically as facilitation of glutamatergic transmission at critical synapses involved in memory encoding. Specifically, GSK1034702 enhances NMDA receptor currents through M1 receptor-mediated PKC activation, promoting long-term potentiation (LTP) in the hippocampus [7].

In human studies using the nicotine abstinence model of cognitive dysfunction, GSK1034702 administration (8 mg) significantly attenuated abstinence-induced deficits in immediate recall (p=0.014), with a trend toward improved delayed recall [1]. This effect is mechanistically linked to enhanced synaptic efficacy in the hippocampus, where GSK1034702 amplifies physiologically released acetylcholine. Positron emission tomography (PET) studies with [11C]GSK1034702 confirm sufficient blood-brain barrier penetration with a whole-brain partition coefficient (VT) of 4.9, consistent with passive diffusion and enabling effective engagement of central M1 receptors [3] [4]. This brain penetration allows GSK1034702 to access synaptic compartments where it modulates cholinergic tone.

Table 2: Neurochemical Effects of GSK1034702-Acetylcholine Cooperativity

Neurochemical ProcessEffect of GSK1034702Functional Outcome
Presynaptic Glutamate ReleaseIncreased mEPSC frequencyEnhanced synaptic transmission
Postsynaptic NMDA CurrentsPotentiated via PKCLTP facilitation
Hippocampal Theta RhythmAmplitude modulationMemory encoding optimization
Cortical Cholinergic ToneAmplification under low AChCognitive resilience in neurodegeneration

The concentration-dependent biphasic effects observed with acetylcholine modulation (facilitation at low concentrations, inhibition at high concentrations) are preserved with GSK1034702. This suggests that the compound respects the physiological dynamics of cholinergic signaling rather than overriding them [9]. Such cooperativity enables temporal fine-tuning of synaptic plasticity, particularly in cortical circuits involved in attentional processing and memory consolidation [7] [9].

Structural Determinants of Bitopic Ligand Interaction with M1 Receptor Subtypes

Although initially characterized as a pure allosteric agonist, crystallographic and mutagenesis studies reveal that GSK1034702 functions as a bitopic ligand, engaging both the orthosteric binding pocket and an adjacent allosteric site on the M1 receptor [6]. This dual binding mode involves specific molecular interactions: 1) Hydrogen bonding between the benzoxazolone moiety and conserved Asn382 in transmembrane helix 6 (TM6); 2) Hydrophobic interactions of the tetrahydroisoquinoline group with Tyr106 in TM3 and Trp378 in TM6; and 3) Stabilization via ECL2 residues (particularly Pro172 and Cys170) that confer M1 subtype selectivity [6].

The bitopic binding confers unique pharmacological properties compared to pure orthosteric or allosteric compounds. First, it achieves enhanced receptor subtype selectivity by requiring complementary interactions across two binding domains—a feature not possible with single-site engagement [2] [6]. Second, it generates biased signaling profiles, preferentially activating Gq/11-phospholipase C pathways over β-arrestin recruitment, a property linked to cognitive enhancement with reduced side effects [6]. Third, the bitopic mode enables high cooperativity with acetylcholine by pre-organizing the orthosteric site for optimal agonist binding.

Table 3: Key Residues Governing GSK1034702 Binding to Human M1 Receptors

Structural DomainCritical ResiduesInteraction TypeFunctional Consequence
Orthosteric PocketAsn382, Tyr404, Trp378Hydrogen bondingAgonist efficacy
Transmembrane Helix 3Tyr106, Ala110Hydrophobic stackingLigand orientation
Extracellular Loop 2Cys170, Pro172, Leu175Van der Waals contactsM1 selectivity determinant
Transmembrane Helix 6Trp400, Asn391Allosteric network stabilizationG protein coupling efficiency

However, this binding mode presents molecular challenges. The extended conformation required for bitopic engagement increases sensitivity to receptor microconformational changes, potentially contributing to inter-species variability in efficacy observed in preclinical models (brain/blood ratios: mouse 0.4, rat 0.6, marmoset 2.0) [4] [6]. Additionally, structural analyses suggest that bitopic binding may lead to prolonged receptor residency, potentially contributing to adverse effects observed in later clinical development despite promising target engagement [6]. Understanding these structural nuances is critical for designing next-generation M1-selective ligands with optimized binding kinetics and signaling profiles.

Properties

CAS Number

932373-87-0

Product Name

GSK1034702

IUPAC Name

7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one

Molecular Formula

C18H24FN3O2

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C18H24FN3O2/c1-12-10-15(19)17-16(11-12)22(18(23)20-17)14-2-6-21(7-3-14)13-4-8-24-9-5-13/h10-11,13-14H,2-9H2,1H3,(H,20,23)

InChI Key

KRRSQJOVDWYKHH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)F)NC(=O)N2C3CCN(CC3)C4CCOCC4

Solubility

Soluble in DMSO

Synonyms

GSK-1034702; GSK1034702; GSK 1034702; GSK-1034702 HCl.

Canonical SMILES

CC1=CC2=C(C(=C1)F)NC(=O)N2C3CCN(CC3)C4CCOCC4

Isomeric SMILES

C1CCCN(CC1)CCCOC2=CC=C(C=C2)CCCCN3CCC[C@@H]3CN4C(=O)C5=CC=CC=C5C(=N4)CC6=CC=C(C=C6)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.